molecular formula C6H12O2 B6205655 rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans CAS No. 2092237-60-8

rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans

Cat. No.: B6205655
CAS No.: 2092237-60-8
M. Wt: 116.2
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Description

rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans is a chiral compound with a cyclobutane ring substituted with a methoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a ketone precursor using L-Selectride, followed by acetylation and enzymatic resolution using lipase from Pseudomonas fluorescens . The reaction conditions include maintaining a pH of 7.0 and using phosphate buffer during the enzymatic resolution process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale preparation would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1r,3r)-3-methoxycyclopentan-1-amine hydrochloride
  • rac-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid

Uniqueness

rac-[(1r,3r)-3-methoxycyclobutyl]methanol, trans is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with cyclopentane rings. This uniqueness makes it valuable in specific applications where the cyclobutane ring’s rigidity and reactivity are advantageous .

Properties

CAS No.

2092237-60-8

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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